molecular formula C10H10BrFO2 B14058858 1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one

1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14058858
M. Wt: 261.09 g/mol
InChI Key: NDXMESKOOWZSMJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molar mass of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

One common synthetic route includes the bromination of 4-methoxyacetophenone to form 4-bromo-2-methoxyacetophenone, which is then subjected to fluorination to yield the desired product . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure.

Chemical Reactions Analysis

1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

1-[4-bromo-2-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10BrFO2/c1-2-9(13)8-4-3-7(11)5-10(8)14-6-12/h3-5H,2,6H2,1H3

InChI Key

NDXMESKOOWZSMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)OCF

Origin of Product

United States

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